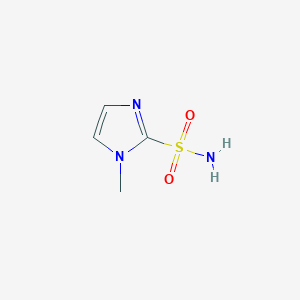![molecular formula C17H16FN3O2S B2921139 N-(4-cyanooxan-4-yl)-2-[(3-fluorophenyl)methyl]-1,3-thiazole-4-carboxamide CAS No. 1797896-46-8](/img/structure/B2921139.png)
N-(4-cyanooxan-4-yl)-2-[(3-fluorophenyl)methyl]-1,3-thiazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-cyanooxan-4-yl)-2-[(3-fluorophenyl)methyl]-1,3-thiazole-4-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as CTB or Compound 1, and it has been synthesized using a specific method that involves several steps. CTB has shown promising results in various studies, particularly in its mechanism of action and biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of CTB is not yet fully understood, but it has been suggested that it may act by inhibiting specific enzymes or signaling pathways. CTB has been shown to have potent anti-inflammatory and anti-cancer activities, and it may also modulate immune responses and oxidative stress. Further studies are needed to elucidate the exact mechanism of action of CTB.
Efectos Bioquímicos Y Fisiológicos
CTB has been shown to have significant biochemical and physiological effects in various studies. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and modulate immune responses. CTB has also been shown to have antioxidant properties, which may contribute to its beneficial effects in various diseases. However, the exact biochemical and physiological effects of CTB may vary depending on the specific disease or condition being studied.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CTB has several advantages for lab experiments, including its high purity and stability, which make it suitable for various applications. However, CTB also has some limitations, including its relatively low solubility in water and its potential toxicity at high concentrations. Researchers must take these limitations into consideration when using CTB in their experiments.
Direcciones Futuras
There are several future directions for the study of CTB, including further investigations into its mechanism of action and potential applications in various diseases. CTB may also be studied for its potential use as a diagnostic tool in imaging studies, particularly in the field of nuclear medicine. Further optimization of the synthesis method may also be necessary to improve the yield and purity of CTB. Overall, CTB has significant potential for various applications in scientific research, and further studies are needed to fully understand its properties and potential.
Métodos De Síntesis
The synthesis of CTB involves several steps, including the reaction of 2-(3-fluorobenzyl)thiazole-4-carboxylic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with 4-cyanooxan-4-ylamine. The final product is obtained after purification using column chromatography. The synthesis of CTB has been optimized to achieve high yields and purity, making it suitable for various scientific research applications.
Aplicaciones Científicas De Investigación
CTB has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. In medicinal chemistry, CTB has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, inflammation, and neurological disorders. CTB has also been studied for its potential use as a diagnostic tool in imaging studies, particularly in the field of nuclear medicine.
Propiedades
IUPAC Name |
N-(4-cyanooxan-4-yl)-2-[(3-fluorophenyl)methyl]-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FN3O2S/c18-13-3-1-2-12(8-13)9-15-20-14(10-24-15)16(22)21-17(11-19)4-6-23-7-5-17/h1-3,8,10H,4-7,9H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMTVYQNTYKSIGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C#N)NC(=O)C2=CSC(=N2)CC3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-cyanooxan-4-yl)-2-[(3-fluorophenyl)methyl]-1,3-thiazole-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-azido-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B2921060.png)


![N-(4-ethylbenzyl)-1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B2921064.png)



![7-methyl-1H,2H,3H-pyrrolo[2,3-b]quinoline](/img/structure/B2921073.png)


![2-[2-[1-(2-Methoxyethyl)-2,5-dimethylpyrrol-3-yl]-2-oxoethyl]sulfanyl-5,6-dimethyl-3-phenylthieno[2,3-d]pyrimidin-4-one](/img/structure/B2921077.png)
